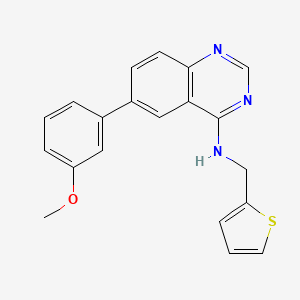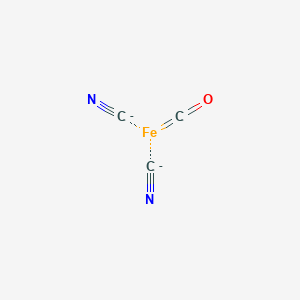
Carbonmonoxide-(dicyano) iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fe(CO)(CN)2 is an iron coordination entity consisting of two cyano and one carbonyl group coordinated to a central iron atom. It is a metal carbonyl and an iron coordination entity.
Scientific Research Applications
1. Catalytic Properties and Environmental Applications
Carbonmonoxide-(dicyano) iron compounds have been explored for their catalytic properties, particularly in environmental applications. For instance, iron-loaded activated carbon has been used as a catalyst in heterogeneous catalytic ozonation for the removal of dibutyl phthalate from water, demonstrating the potential of iron compounds in water treatment processes (Huang et al., 2015). Additionally, iron-based catalysts are used in the activation of hydrogen peroxide for environmental pollutant degradation, as shown in the rapid destruction of chlorophenols (Gupta et al., 2002).
2. Applications in Electrochemistry and Energy
In the field of electrochemistry, this compound derivatives have shown promise. For example, the electrocatalytic activity of Fe-N-doped carbon capsules has been demonstrated for the oxygen reduction reaction in both acidic and alkaline conditions, indicating their potential in fuel cell technology (Ferrero et al., 2016). Moreover, research on iron pyridylamino-bis(phenolate) catalysts highlights their role in converting CO2 into cyclic carbonates and cross-linked polycarbonates, a significant contribution to green chemistry and CO2 utilization (Taherimehr et al., 2015).
3. Use in Analytical and Sensory Applications
This compound compounds have been employed in analytical and sensory applications. For instance, a novel carbon nanotube/Prussian Blue electrode, incorporating iron-based species, has been developed as a highly sensitive hydrogen peroxide amperometric sensor (Nossol & Zarbin, 2009). This highlights the potential of these compounds in developing sensitive and selective sensors.
4. Applications in Synthetic Chemistry
In synthetic chemistry, this compound complexes have been used to study olefin oxidations, revealing insights into the catalytic versatility of these complexes and providing a rationale for their selection in biocatalysts for olefin oxidations (Chen et al., 2002).
Properties
Molecular Formula |
C3FeN2O-2 |
|---|---|
Molecular Weight |
135.89 g/mol |
InChI |
InChI=1S/2CN.CO.Fe/c3*1-2;/q2*-1;; |
InChI Key |
UTBDIPRUFHIPSJ-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.C(=O)=[Fe] |
Canonical SMILES |
[C-]#N.[C-]#N.C(=O)=[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


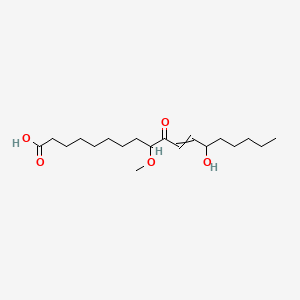

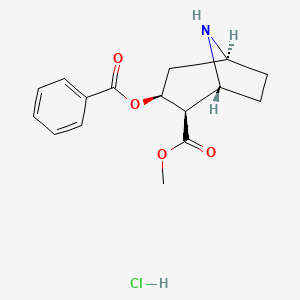
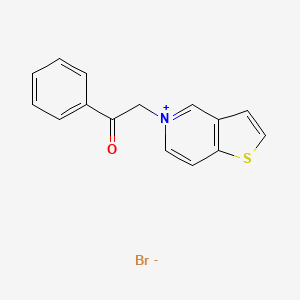
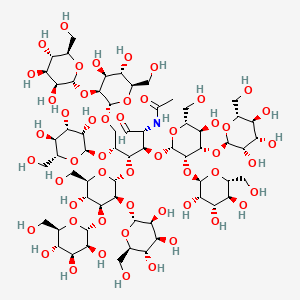
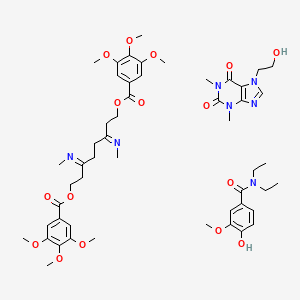
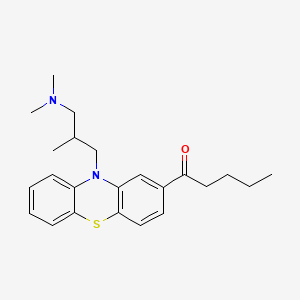
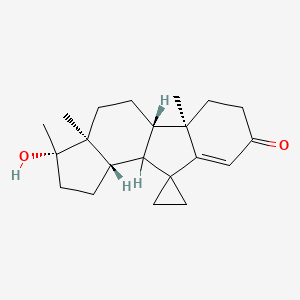
![[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1229706.png)
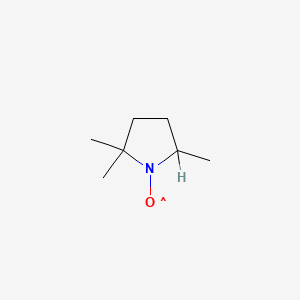
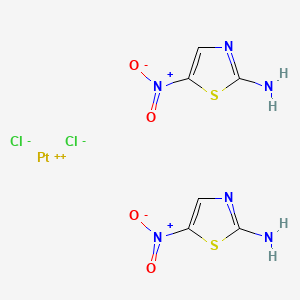
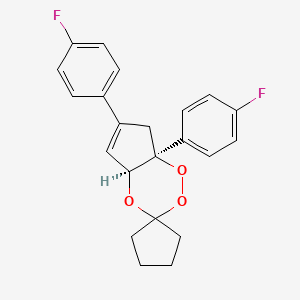
![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)
